molecular formula C6H9NO2S B1622324 Methyl 2-[(2-cyanoethyl)thio]acetate CAS No. 60785-76-4

Methyl 2-[(2-cyanoethyl)thio]acetate

Cat. No.: B1622324
CAS No.: 60785-76-4
M. Wt: 159.21 g/mol
InChI Key: DHAHVACWVYUNEN-UHFFFAOYSA-N
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Description

Methyl 2-[(2-cyanoethyl)thio]acetate is a sulfur-containing ester with a cyanoethylthio functional group. This compound has been utilized in synthetic chemistry, though its commercial availability is currently listed as discontinued, as noted in CymitQuimica’s catalog . Its structure combines a methyl ester backbone with a thioether linkage to a cyanoethyl group (–SCH2CH2CN), which imparts distinct electronic and steric properties.

Properties

IUPAC Name

methyl 2-(2-cyanoethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)5-10-4-2-3-7/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHVACWVYUNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381219
Record name methyl 2-[(2-cyanoethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60785-76-4
Record name methyl 2-[(2-cyanoethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-cyanoethyl)thio]acetate can be synthesized through several synthetic routes. One common method involves the reaction of methyl bromoacetate with 3-mercaptopropionitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-cyanoethyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-cyanoethyl)thio]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-cyanoethyl)thio]acetate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The nitrile and ester groups in the compound can undergo various transformations, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C6H9NO2S 159.21 Cyanoethylthio, methyl ester Not provided
Methyl 2-(methylthio)acetate C4H8O2S 120.17 Methylthio, methyl ester 16630-66-3
Ethyl (methylthio)acetate C5H10O2S 134.20 Methylthio, ethyl ester 4455-13-4
Methyl 2-chloroethylthioacetate C5H9ClO2S 168.64 Chloroethylthio, methyl ester CID 51933
Methyl 2-thienylacetate C7H8O2S 156.20 Thienyl, methyl ester 19432-68-9

Key Observations :

  • The cyanoethylthio group in the target compound increases molecular weight compared to simpler analogs like Methyl 2-(methylthio)acetate .
  • Halogenated derivatives (e.g., Methyl 2-chloroethylthioacetate) exhibit higher molecular weights due to chlorine substitution .
  • Aromatic analogs like Methyl 2-thienylacetate incorporate heterocyclic moieties, altering solubility and reactivity .

Reactivity Trends :

  • Cyanoethylthio groups may enhance electrophilicity at the sulfur atom, facilitating nucleophilic substitutions.
  • Nitro- and chloro-substituted analogs (e.g., compound 3b) show higher reactivity in conjugate addition reactions due to electron-deficient alkene systems .

Recommendations :

  • Use gloves, respirators, and fume hoods when handling thioacetate derivatives.
  • Avoid environmental discharge, as noted for Methyl 2-thienylacetate .

Biological Activity

Methyl 2-[(2-cyanoethyl)thio]acetate is a chemical compound that has attracted attention for its potential biological activities, particularly in drug development contexts. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₉NO₂S. Its structure features a methyl ester group, a cyanoethyl moiety, and a thioether linkage, which contribute to its reactivity and potential utility in biological systems. The unique arrangement of atoms may enhance interactions with various biological targets, although specific studies on this compound remain limited.

While comprehensive data on the specific mechanism of action for this compound are lacking, compounds with similar structural features often interact with enzymes or receptors. The thioether and cyano groups are believed to play significant roles in these interactions, potentially leading to inhibition or modulation of enzyme activity.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of drug development. Compounds with similar structures have been explored for their pharmaceutical potential, especially regarding their interactions with biological targets. However, specific studies detailing the biological effects of this compound are sparse.

Comparative Analysis with Similar Compounds

To better understand this compound's potential applications, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
Methyl thioacetateC₄H₈O₂SContains a thioester group; used in organic synthesis.
Ethyl 2-[(2-cyanoethyl)thio]acetateC₇H₁₁NO₂SSimilar structure; ethyl group enhances lipophilicity.
Methyl 3-(cyanomethyl)benzoateC₉H₉NO₂Contains a benzoic acid derivative; used in pharmaceutical applications.
Methyl cyanoacetateC₅H₇NO₂A simpler analogue; widely used as an intermediate in organic synthesis.

This comparative analysis suggests that while this compound has unique properties due to its combination of thioether and cyano functionalities, further research is necessary to elucidate its specific biological activities.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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